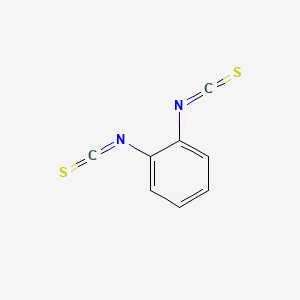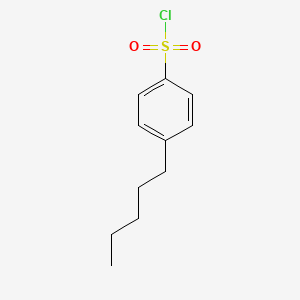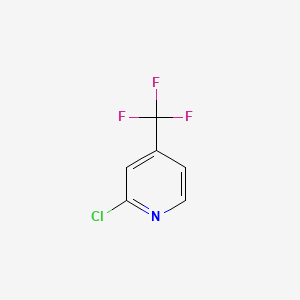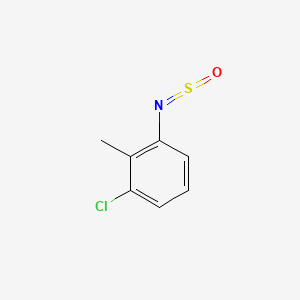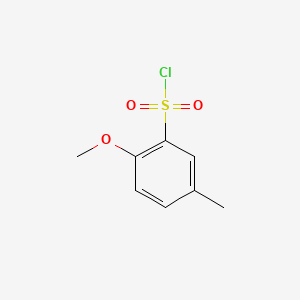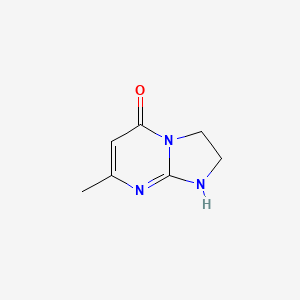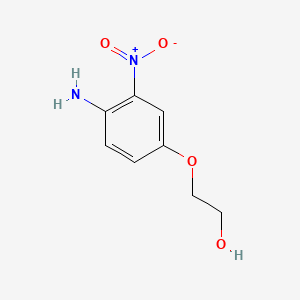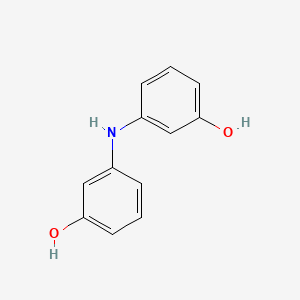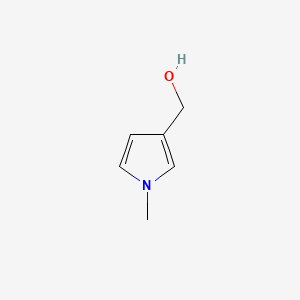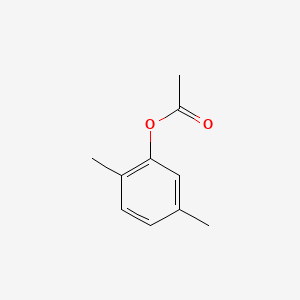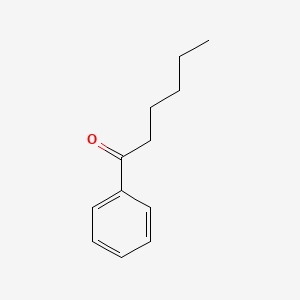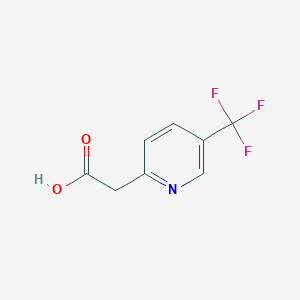
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 785762-99-4 . It has a molecular weight of 205.14 . The IUPAC name for this compound is [5-(trifluoromethyl)-2-pyridinyl]acetic acid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The InChI code for “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is 1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14) . The InChI key is SWGQZRJBHQWQTL-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
“2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is a solid at room temperature . It should be stored in an inert atmosphere, under -40C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediary
The compound serves as an important raw material and intermediate in organic synthesis, which is a foundational aspect of developing agrochemicals, pharmaceuticals, and dyestuffs. Its unique structure, featuring a trifluoromethyl group attached to a pyridine ring, makes it valuable in constructing complex organic molecules .
Enhanced Reaction Yields
In the field of chemical synthesis, this compound has been noted to improve reaction yields under less stringent conditions compared to similar reactions. This can be particularly beneficial in scaling up reactions for industrial applications .
Pest Control Properties
Derivatives of trifluoromethylpyridine, like the compound , have shown superior pest control properties. This is attributed to the presence of the fluorine atom and pyridine structure, which enhance the efficacy compared to traditional phenyl-containing insecticides .
Fungicidal Activity
The structural components of trifluoromethylpyridine derivatives play a significant role in fungicidal activity. The optimal configuration of these compounds has been found to significantly affect their effectiveness against fungi, which is crucial for crop protection .
Synthesis of Key Intermediates
This compound is also used in synthesizing key intermediates for other compounds with agricultural significance. For example, it can be transformed into intermediates used in the synthesis of herbicides like fluazifop .
Biomedical Research
In biomedical research, trifluoromethylpyridine derivatives are part of the study of lipid kinases like PI3Ks, which are involved in critical cellular processes such as proliferation, apoptosis, motility, cell invasion, and glucose metabolism. These studies can lead to advancements in cancer treatment and metabolic disorder therapies .
Thermo Fisher Scientific MDPI Research Outreach Springer J-STAGE MDPI
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQZRJBHQWQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611361 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid | |
CAS RN |
785762-99-4 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

